molecular formula C14H14ClN3O B5302678 1-(3-Chloro-2-methylphenyl)-3-(4-methylpyridin-2-yl)urea

1-(3-Chloro-2-methylphenyl)-3-(4-methylpyridin-2-yl)urea

Cat. No.: B5302678
M. Wt: 275.73 g/mol
InChI Key: SAZCGPCATPNVOE-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-3-(4-methylpyridin-2-yl)urea is an organic compound that belongs to the class of ureas. Ureas are a group of compounds characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chlorinated methylphenyl group and a methylpyridinyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(4-methylpyridin-2-yl)urea typically involves the reaction of 3-chloro-2-methylaniline with 4-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylphenyl)-3-(4-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas or thioureas.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(4-methylpyridin-2-yl)urea would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-2-methylphenyl)-3-phenylurea: Similar structure but lacks the pyridinyl group.

    1-(3-Chloro-2-methylphenyl)-3-(4-chlorophenyl)urea: Similar structure with a chlorinated phenyl group instead of pyridinyl.

    1-(3-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)urea: Similar structure with a methoxyphenyl group.

Uniqueness

1-(3-Chloro-2-methylphenyl)-3-(4-methylpyridin-2-yl)urea is unique due to the presence of both chlorinated methylphenyl and methylpyridinyl groups, which may confer distinct chemical and biological properties compared to other ureas.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(4-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-9-6-7-16-13(8-9)18-14(19)17-12-5-3-4-11(15)10(12)2/h3-8H,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZCGPCATPNVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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